Diguanylic acid

Description

Historical Context of c-di-GMP Discovery

The journey to uncover c-di-GMP began in the early 1980s in the laboratory of Professor Moshe Benziman at The Hebrew University of Jerusalem. researchgate.net For years, researchers were investigating the enzymatic mechanism behind cellulose (B213188) biosynthesis in the Gram-negative bacterium Gluconacetobacter xylinus (formerly Acetobacter xylinum). researchgate.netresearchgate.net In 1987, Benziman and his colleagues identified a novel, low-molecular-weight activator of cellulose synthase, which they identified as bis-(3'→5') cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP). asm.orgresearchgate.netresearchgate.net This discovery was a landmark achievement, solving a long-standing puzzle in bacterial biochemistry and simultaneously opening the door to a new field of signal transduction. nih.gov Initially considered an obscure allosteric activator for a specific bacterial enzyme, the broader significance of c-di-GMP would become increasingly apparent in the following decades. asm.orgresearchgate.net

Ubiquity and Fundamental Significance of c-di-GMP in Bacterial Physiology

Once considered a niche molecule, c-di-GMP is now recognized as a nearly universal second messenger in bacteria, with its signaling systems identified across all major bacterial phyla. asm.orgnih.gov Its influence extends to a multitude of fundamental physiological processes that are critical for bacterial survival and adaptation. asm.orgresearchgate.net One of the most well-documented roles of c-di-GMP is the regulation of the transition between motile and sessile lifestyles. nih.govpnas.org High intracellular levels of c-di-GMP generally promote a sessile, or non-motile, state characterized by biofilm formation, while low levels are associated with motility. pnas.orgasm.org

Beyond motility and biofilm formation, c-di-GMP signaling has been implicated in a diverse range of cellular activities, including:

Virulence: Regulating the expression of toxins and other factors necessary for causing disease in host organisms. asm.orgpnas.org

Cell Cycle Progression and Differentiation: Coordinating cellular division and the development of specialized cell types. asm.org

Antibiotic Production and Resistance: Influencing the synthesis of antimicrobial compounds and the development of tolerance to antibiotics. frontiersin.orgelifesciences.org

Host Colonization: Mediating the ability of bacteria to establish themselves within a host organism. frontiersin.org

The widespread presence and multifaceted roles of c-di-GMP underscore its fundamental importance in allowing bacteria to sense and respond to their environment, thereby enabling them to thrive in diverse and often challenging conditions. asm.orgresearchgate.net

Conceptual Framework of c-di-GMP Signaling Networks in Prokaryotes

The signaling networks governed by c-di-GMP are intricate and dynamic, allowing for precise control over cellular behavior in response to a wide variety of environmental and internal cues. nih.gov The core of this network consists of three key components: enzymes that synthesize c-di-GMP, enzymes that degrade it, and effector molecules that bind to it and elicit a downstream response.

Synthesis and Degradation: The intracellular concentration of c-di-GMP is tightly regulated by the opposing activities of two types of enzymes:

Diguanylate Cyclases (DGCs): These enzymes are responsible for synthesizing c-di-GMP from two molecules of guanosine triphosphate (GTP). wikipedia.orgnih.gov DGCs are characterized by the presence of a conserved GGDEF domain, which contains the active site for catalysis. wikipedia.orgnih.gov

Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of c-di-GMP. nih.gov There are two main families of PDEs, distinguished by their conserved domains: EAL domain-containing proteins, which typically hydrolyze c-di-GMP to linear diguanylate (pGpG), and HD-GYP domain-containing proteins, which can further break it down into two molecules of guanosine monophosphate (GMP). nih.govannualreviews.org

Many bacteria possess a large number of genes encoding DGCs and PDEs, suggesting a high degree of complexity and the potential for multiple, parallel signaling pathways. nih.govnih.gov

Effector Molecules: Once synthesized, c-di-GMP exerts its regulatory effects by binding to a diverse array of effector molecules. These effectors can be proteins or RNA molecules that, upon binding to c-di-GMP, undergo a conformational change that alters their activity and initiates a specific cellular response. nih.gov Known classes of c-di-GMP effectors include:

PilZ domain-containing proteins: One of the first identified and most widespread classes of c-di-GMP receptors. nih.govrsc.org

Proteins with degenerate GGDEF and EAL domains: These proteins can bind c-di-GMP but are enzymatically inactive, functioning solely as receptors. frontiersin.org

Transcriptional regulators: These proteins control gene expression in a c-di-GMP-dependent manner. asm.org

Riboswitches: These are RNA elements within messenger RNA that can directly bind c-di-GMP and regulate gene expression at the translational level. asm.orgplos.org

The specificity of c-di-GMP signaling is achieved through several mechanisms, including the spatial and temporal regulation of DGC and PDE activity, as well as the varying affinities of different effectors for c-di-GMP. researchgate.net This complex interplay allows for both global and localized signaling, enabling bacteria to fine-tune their responses to a constantly changing world. researchgate.netasm.org

| Key Components of c-di-GMP Signaling | Function | Characteristic Domain(s) |

| Diguanylate Cyclases (DGCs) | Synthesize c-di-GMP from 2 GTP | GGDEF |

| Phosphodiesterases (PDEs) | Degrade c-di-GMP | EAL or HD-GYP |

| Effectors | Bind c-di-GMP to elicit a response | PilZ, degenerate GGDEF/EAL, various DNA-binding domains |

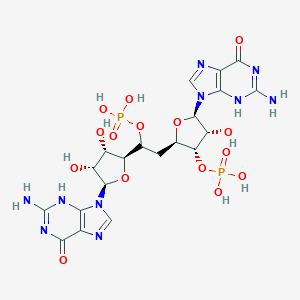

Structure

2D Structure

3D Structure

Properties

CAS No. |

17332-09-1 |

|---|---|

Molecular Formula |

C20H26N10O15P2 |

Molecular Weight |

708.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-phosphonooxyethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C20H26N10O15P2/c21-19-25-13-6(15(34)27-19)23-2-29(13)17-9(32)8(31)11(43-17)5(44-46(36,37)38)1-4-12(45-47(39,40)41)10(33)18(42-4)30-3-24-7-14(30)26-20(22)28-16(7)35/h2-5,8-12,17-18,31-33H,1H2,(H2,36,37,38)(H2,39,40,41)(H3,21,25,27,34)(H3,22,26,28,35)/t4-,5?,8+,9-,10-,11-,12-,17-,18-/m1/s1 |

InChI Key |

GWPHQANIBIHXEA-KLZCPPQDSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)C(CC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)O)OP(=O)(O)O)O)O)N=C(NC2=O)N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(C[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5NC(=NC6=O)N)O)OP(=O)(O)O)OP(=O)(O)O)O)O)NC(=NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)C(CC4C(C(C(O4)N5C=NC6=C5NC(=NC6=O)N)O)OP(=O)(O)O)OP(=O)(O)O)O)O)NC(=NC2=O)N |

Synonyms |

GpGp |

Origin of Product |

United States |

Enzymatic Regulation of Intracellular C Di Gmp Concentrations

Diguanylate Cyclases (DGCs) for c-di-GMP Synthesis

Diguanylate cyclases are enzymes that catalyze the synthesis of c-di-GMP from two molecules of Guanosine-5'-triphosphate (GTP). oup.complos.org These enzymes are characterized by the presence of a conserved GGDEF domain, named after a highly conserved amino acid motif (Gly-Gly-Asp-Glu-Phe). oup.complos.org

The catalytic activity of DGCs resides within their GGDEF domains. Structurally, these domains operate as dimers, with each monomer binding one molecule of GTP. researchgate.netmdpi.com The dimerization brings the two GTP substrates into close proximity within a shared active site, facilitating the condensation reaction to form the cyclic dinucleotide c-di-GMP. mdpi.combiorxiv.org The GGDEF motif itself is crucial for binding GTP and for catalysis. oup.com The formation of a productive dimeric complex is a prerequisite for enzymatic activity, and this dimerization is often a regulated process. sci-hub.se

The catalytic mechanism involves the two GGDEF domains coming together to form an active site at the dimer interface. mdpi.com Each domain contributes one GTP molecule to the reaction. elifesciences.org The process is a condensation reaction where two GTP molecules are converted into one molecule of c-di-GMP and two molecules of pyrophosphate. uniprot.org

The activity of DGCs is subject to complex regulation to ensure that c-di-GMP is produced at the right time and place. A primary mechanism of regulation is allosteric control. Many DGCs possess an inhibitory site (I-site), distinct from the active site, which can bind c-di-GMP. royalsocietypublishing.orgresearchgate.net When cellular levels of c-di-GMP are high, its binding to the I-site induces a conformational change that inhibits further synthesis, creating a negative feedback loop. researchgate.net

Post-translational modifications also play a significant role in regulating DGC activity. researchgate.net Phosphorylation is a common mechanism, particularly for DGCs that are part of two-component signaling systems. sci-hub.se For instance, the phosphorylation of a receiver (REC) domain associated with the GGDEF domain can trigger the dimerization and activation of the enzyme. sci-hub.se

Furthermore, protein-protein interactions are crucial for modulating DGC function. nih.govresearchgate.net Interactions with other proteins can either enhance or inhibit DGC activity, often in response to specific cellular signals. nih.gov Some DGCs are part of larger protein complexes, and their activity is integrated with other cellular processes through these interactions.

DGCs are typically multi-domain proteins, featuring a variety of sensory domains that allow them to perceive a wide range of environmental and cellular signals. nih.govasm.org These sensory domains are often located at the N-terminus of the protein and can detect stimuli such as light, oxygen, redox potential, and various chemical compounds. nih.govasm.orgresearchgate.net

Common sensory domains found in DGCs include:

PAS (Per-ARNT-Sim) domains: These are versatile sensory modules that can detect a wide array of signals, including light, oxygen, and small molecules. researchgate.netscientificarchives.com

GAF (cGMP-specific phosphodiesterases, adenylyl cyclases, and FhlA) domains: These domains are also involved in sensing small molecules. scientificarchives.com

CHASE (Cyclase/Histidine kinase-Associated Sensory Extracellular) domains: These domains are typically found in transmembrane receptors and are involved in sensing extracellular signals. asm.orgtandfonline.com

HAMP (Histidine kinase, Adenylyl cyclase, Methyl-accepting protein, and Phosphatase) domains: These domains act as signal transducers, relaying conformational changes from sensory domains to the catalytic GGDEF domain. tandfonline.com

The integration of signals from these diverse domains allows DGCs to function as sophisticated molecular switches. Upon receiving a specific stimulus, the sensory domain undergoes a conformational change that is transmitted to the GGDEF domain, leading to its activation or inhibition. sci-hub.se This modular architecture enables bacteria to fine-tune their c-di-GMP levels in response to complex and changing environments. For example, the Escherichia coli DGC, DgcZ, acts as a zinc sensor, where zinc binding to its regulatory domain allosterically inhibits the catalytic activity of the GGDEF domain. uniprot.orgnih.gov

Allosteric and Post-Translational Regulation of DGC Activity

c-di-GMP Phosphodiesterases (PDEs) for c-di-GMP Degradation

The degradation of c-di-GMP is carried out by phosphodiesterases (PDEs), which hydrolyze the cyclic dinucleotide. nih.gov There are two major families of c-di-GMP-specific PDEs, distinguished by their catalytic domains: the EAL domain-containing proteins and the HD-GYP domain-containing proteins. oup.comportlandpress.com

Proteins containing an EAL domain are the most common type of c-di-GMP phosphodiesterase. asm.org These enzymes catalyze the hydrolysis of c-di-GMP into the linear dinucleotide 5'-phosphoguanylyl-(3',5')-guanosine (pGpG). oup.comasm.org The EAL domain is named after a conserved tri-amino acid motif (Glu-Ala-Leu). scientificarchives.com

The catalytic mechanism of EAL domains involves the binding of c-di-GMP to an active site that requires a divalent metal ion, typically Mg²⁺ or Mn²⁺, for activity. asm.org The enzyme then cleaves one of the phosphodiester bonds of the cyclic molecule. nih.gov While some studies suggest that EAL domains solely produce pGpG, which is then further degraded to two molecules of GMP by other enzymes, other research indicates that some EAL domain proteins can catalyze the complete hydrolysis to GMP, albeit at a much slower rate. pnas.orgnih.gov For instance, the Vibrio cholerae EAL domain protein VieA was shown to hydrolyze c-di-GMP to pGpG and subsequently to GMP. nih.gov However, the primary product of EAL domain activity is generally considered to be pGpG. pnas.org

The second class of c-di-GMP phosphodiesterases contains an HD-GYP domain, named for a conserved motif of histidine, aspartate, glycine (B1666218), tyrosine, and proline residues. asm.orgplos.org These enzymes are structurally and mechanistically distinct from EAL domain proteins. portlandpress.com

HD-GYP domains catalyze the hydrolysis of c-di-GMP directly into two molecules of GMP. oup.complos.org Some studies suggest that this hydrolysis can occur in a two-step process, with pGpG as an intermediate, while others propose a direct conversion to GMP. plos.orgresearchgate.net The catalytic mechanism of HD-GYP domains also involves metal ions. asm.org Recent structural studies have provided insights into the c-di-GMP binding and metal-assisted hydrolysis mechanism of these domains. nih.govbiorxiv.org In addition to c-di-GMP, some HD-GYP domain proteins have been shown to hydrolyze other cyclic dinucleotides, such as cyclic GMP-AMP (cGAMP). asm.orgnih.gov

The presence of these two distinct families of phosphodiesterases, along with the diverse regulatory mechanisms of DGCs, underscores the complexity and fine-tuned control of c-di-GMP signaling in bacteria.

Catalytic Requirements and Metal Ion Dependency of PDEs

The catalytic activity of c-di-GMP-specific phosphodiesterases is critically dependent on the presence of divalent metal ions. plos.org EAL domain-containing PDEs, the more widespread class of c-di-GMP phosphodiesterases, generally exhibit an absolute requirement for a divalent metal cation for their hydrolytic activity. nih.govasm.org Extensive biochemical studies have demonstrated that Mg²⁺ and Mn²⁺ are the most effective metal cofactors for the majority of characterized EAL-type PDEs. nih.govportlandpress.com For instance, the PDE activity of RocR from Pseudomonas aeruginosa requires Mg²⁺ for catalysis, and this can be substituted by Mn²⁺. asm.orgnih.gov Similarly, EAL domains from Thermotoga maritima (TBD1265) and Shewanella frigidimarina (SFV_3559) show the highest activity with Mn²⁺, followed by Co²⁺, Ni²⁺, and Mg²⁺. nih.gov In contrast, other divalent cations like Ca²⁺, Zn²⁺, and Fe²⁺ are typically unable to support catalysis and can even act as inhibitors, likely by competing with the active-site Mg²⁺ or Mn²⁺. nih.govasm.orgnih.gov

The catalytic mechanism of EAL domains has been a subject of investigation, with structural and mutagenesis studies pointing towards a two-metal-ion mechanism. nih.govportlandpress.com The crystal structure of the TBD1265 EAL domain in complex with c-di-GMP revealed two metal ions coordinated by conserved residues within the active site. nih.gov These metal ions are believed to play a crucial role in activating a water molecule for a nucleophilic attack on the phosphodiester bond of c-di-GMP. portlandpress.com Some studies have even suggested the involvement of a third metal ion in stabilizing the transition state during hydrolysis. mdpi.com

HD-GYP domain-containing PDEs are also metal-dependent phosphohydrolases. mdpi.complos.org The conserved histidine (H) and aspartate (D) residues in the HD motif are essential for coordinating divalent metal ions necessary for catalysis. mdpi.com Like their EAL counterparts, HD-GYP PDEs typically utilize Mg²⁺ or Mn²⁺ as cofactors. plos.org

Table 1: Representative c-di-GMP Phosphodiesterases and their Metal Ion Dependence

| Enzyme (Organism) | PDE Domain | Optimal Metal Ion(s) | Inhibitory Metal Ion(s) | Reference |

| RocR (Pseudomonas aeruginosa) | EAL | Mg²⁺, Mn²⁺ | Ca²⁺, Zn²⁺ | asm.orgnih.gov |

| TBD1265 (Thermotoga maritima) | EAL | Mn²⁺, Co²⁺, Ni²⁺, Mg²⁺ | Ca²⁺ | nih.gov |

| SFV_3559 (Shewanella frigidimarina) | EAL | Mn²⁺, Co²⁺, Ni²⁺, Mg²⁺ | Ca²⁺ | nih.gov |

| VcEAL (Vibrio cholerae) | EAL | Mg²⁺, Mn²⁺ | Ca²⁺, Zn²⁺, Ni²⁺, Co²⁺, FeCl₂ | portlandpress.com |

| PA4108 (Pseudomonas aeruginosa) | HD-GYP | Mg²⁺ or Mn²⁺ | Not specified | plos.org |

| PA4781 (Pseudomonas aeruginosa) | HD-GYP | Mg²⁺ or Mn²⁺ | Not specified | plos.org |

Regulatory Mechanisms of PDE Activity

The activity of c-di-GMP phosphodiesterases is tightly regulated at the post-translational level to ensure a rapid and precise response to environmental and cellular cues. biorxiv.orgpnas.org These regulatory mechanisms are diverse and include allosteric regulation, protein-protein interactions, and covalent modifications. microbiologyresearch.org

A common regulatory strategy involves the presence of N-terminal sensory domains that perceive specific signals and modulate the catalytic activity of the C-terminal PDE domain. royalsocietypublishing.org These sensory domains can detect a wide range of stimuli, including light, oxygen, and small molecules. scientificarchives.comnih.gov For example, RocR from Pseudomonas aeruginosa has an N-terminal REC (receiver) domain that is predicted to be phosphorylated by its cognate sensor kinase, RocS1. nih.gov This phosphorylation event is thought to modulate the PDE activity of the C-terminal EAL domain. nih.gov

Protein-protein interactions are another crucial mechanism for controlling PDE activity. microbiologyresearch.org Some PDEs require interaction with other proteins to become fully active or to be localized to their specific site of action. oup.com For instance, in Escherichia coli, the trigger PDE PdeR interacts with DgcM and the transcription factor MlrA. royalsocietypublishing.orgoup.com This interaction inhibits the function of the DgcM–MlrA complex, and the binding and hydrolysis of c-di-GMP by PdeR's EAL domain relieves this inhibition. oup.com

Allosteric regulation by small molecules, including c-di-GMP itself, can also fine-tune PDE activity. While allosteric feedback inhibition by c-di-GMP is a well-established mechanism for regulating DGCs, the allosteric control of PDEs is less understood but is an emerging area of research. oup.com

Bifunctional Enzymes with Dual DGC and PDE Activities

A significant number of proteins involved in c-di-GMP metabolism contain both a GGDEF and an EAL domain within the same polypeptide chain. biorxiv.orgpnas.org These are often referred to as bifunctional or hybrid enzymes. pnas.orgnih.gov While it was initially thought that these enzymes might exhibit opposing activities simultaneously, it is now understood that typically only one of the domains is active at any given time, while the other may be inactive or play a regulatory role. pnas.orgnih.gov The enzymatic output of these bifunctional proteins is often controlled by external signals perceived by associated sensory domains. biorxiv.org

For example, MbaA from Vibrio cholerae is a membrane-bound bifunctional enzyme with a GGDEF and an EAL domain. biorxiv.org Under certain conditions, MbaA primarily exhibits PDE activity, leading to low c-di-GMP levels and a motile lifestyle. biorxiv.org However, specific mutations or regulatory signals can shift the balance, activating the DGC domain and repressing the PDE domain, resulting in increased c-di-GMP levels and biofilm formation. biorxiv.org Studies on MbaA have revealed regulatory crosstalk between the GGDEF and EAL domains, where mutations in one domain can affect the activity of the other. biorxiv.org

Similarly, DcpG from Shewanella woodyana is a bifunctional enzyme where the DGC activity is activated by the binding of nitric oxide (NO) to its N-terminal heme domain. pnas.org In contrast, the PDE activity of DcpG is not significantly affected by NO. pnas.org This allows the cell to specifically upregulate c-di-GMP synthesis in response to an environmental signal. To date, several bifunctional DGC-PDE enzymes have been identified and characterized from various bacterial species. nih.gov

Transcriptional and Post-Translational Control of c-di-GMP Turnover Enzymes

The regulation of c-di-GMP turnover extends beyond the immediate control of enzymatic activity to include the transcriptional and post-translational control of the enzymes themselves. The expression of genes encoding DGCs and PDEs is often integrated into larger regulatory networks, allowing the cell to adapt its c-di-GMP signaling capacity in response to changing conditions. annualreviews.orgfrontiersin.org

Post-translational modifications, other than the phosphorylation of REC domains, also contribute to the regulation of c-di-GMP turnover enzymes. microbiologyresearch.org Acetylation of the DGC DgcZ in E. coli has been shown to decrease its catalytic activity. microbiologyresearch.org This modification can be reversed by the deacetylase CobB, which is itself inhibited by c-di-GMP, creating a negative feedback loop. microbiologyresearch.org Such modifications provide an additional layer of control, allowing for the fine-tuning of c-di-GMP signaling in response to the cell's metabolic state.

Molecular Mechanisms of C Di Gmp Signal Transduction

c-di-GMP Receptor and Effector Systems

The identification of c-di-GMP receptors has been crucial to understanding the molecular mechanisms of c-di-GMP signal transduction. asm.org These receptors, also known as effectors, bind c-di-GMP and undergo conformational changes that modulate their activity or their interaction with other molecules. Several classes of c-di-GMP receptors have been identified, each with distinct structural features and modes of action.

The PilZ domain was the first identified c-di-GMP receptor and remains one of the most widespread. nih.govebi.ac.uk These domains are typically around 110 amino acids in length and are found in a variety of proteins, often in combination with other signaling or functional domains. nih.govebi.ac.uk The canonical PilZ domain features a six-stranded β-barrel structure and a C-terminal α-helix. ebi.ac.ukebi.ac.uk

Key to the function of PilZ domains are two conserved sequence motifs: an N-terminal RxxxR motif and a [D/N]hSXXG motif (where 'h' is a hydrophobic residue). nih.govebi.ac.uk These motifs are directly involved in binding c-di-GMP. nih.gov Structural studies have shown that the arginine residues of the RxxxR motif interact with one of the guanine (B1146940) bases of c-di-GMP, while the [D/N]hSXXG motif coordinates the other guanine base. asm.orgebi.ac.uk Binding of c-di-GMP can induce significant conformational changes in PilZ domain-containing proteins, bringing the N- and C-terminal regions into closer proximity and creating a new allosteric interaction surface. ebi.ac.ukfrontiersin.org This conformational switch is critical for downstream signaling, often by modulating protein-protein interactions. For example, in Pseudomonas aeruginosa, the PilZ domain-containing protein Alg44 is required for alginate biosynthesis and biofilm formation. asm.org In many bacteria, PilZ domain proteins regulate motility by interacting with components of the flagellar motor. asm.org

It is important to note that some proteins contain PilZ-related domains that lack the canonical c-di-GMP binding motifs and are therefore unable to bind the second messenger. nih.govebi.ac.uk This highlights the functional diversity within this protein superfamily.

Interestingly, many proteins contain GGDEF, EAL, or HD-GYP domains that are catalytically inactive due to the absence of key conserved residues required for enzymatic activity. nih.govnih.gov These "degenerate" domains have evolved to function as c-di-GMP receptors. nih.govt3biosci.com They often retain the ability to bind c-di-GMP, and this binding event can allosterically regulate the activity of the protein or mediate interactions with other proteins. nih.gov

The discovery of the allosteric inhibitory site (I-site) in many active GGDEF domains provided an early clue that these domains could also serve as c-di-GMP receptors. asm.orgnih.gov The I-site, characterized by an RXXD motif, binds c-di-GMP and provides feedback inhibition of the DGC activity. annualreviews.orgasm.org In degenerate GGDEF domains, this I-site can be repurposed for c-di-GMP sensing. nih.gov

Similarly, degenerate EAL and HD-GYP domains can function as c-di-GMP binding platforms. asm.org For instance, in Pseudomonas fluorescens, the protein LapD contains a degenerate EAL domain that binds c-di-GMP. nih.govplos.org This binding event triggers a conformational change that controls the localization of a large surface adhesin, thereby regulating biofilm formation. nih.gov Proteins containing both degenerate GGDEF and EAL domains, such as FimX in Pseudomonas aeruginosa and LapD, represent a significant class of c-di-GMP effectors. nih.govt3biosci.com

A growing number of transcriptional regulators have been identified as direct targets of c-di-GMP. nih.gov In these cases, c-di-GMP acts as an allosteric effector, modulating the DNA-binding activity of the regulator and thereby altering gene expression. nih.gov This provides a direct link between c-di-GMP levels and the transcriptional program of the cell.

Examples of c-di-GMP-responsive transcriptional regulators include:

FleQ from Pseudomonas aeruginosa: This NtrC-like activator represses the expression of flagellar genes and activates the expression of genes for Pel exopolysaccharide, a key component of the biofilm matrix. nih.govasm.org Binding of c-di-GMP to FleQ decreases its affinity for the promoter of the pel operon. asm.org

BldD from Streptomyces: This transcriptional repressor controls the switch from vegetative growth to sporulation. pnas.org A tetramer of c-di-GMP molecules links two BldD subunits, promoting dimerization and DNA binding. asm.org

Clp from Xanthomonas campestris: This CRP-like protein binds c-di-GMP, which alters the expression of genes involved in virulence and motility. nih.gov

MrkH from Klebsiella pneumoniae: This PilZ domain-containing transcriptional activator stimulates the expression of fimbriae synthesis genes upon c-di-GMP binding. pnas.org

CuxR from Sinorhizobium meliloti: This AraC-like transcription factor stimulates the transcription of an exopolysaccharide biosynthesis gene cluster in response to elevated c-di-GMP levels. pnas.org Interestingly, the mode of c-di-GMP binding to CuxR is reminiscent of that of PilZ domains, suggesting convergent evolution. pnas.org

Table 1: Examples of c-di-GMP Responsive Transcriptional Regulators

| Regulator | Organism | Protein Family | Function | Effect of c-di-GMP Binding |

|---|---|---|---|---|

| FleQ | Pseudomonas aeruginosa | NtrC-like | Regulates motility and biofilm formation. nih.govasm.org | Decreases affinity for target DNA. asm.org |

| BldD | Streptomyces | - | Controls sporulation. pnas.org | Promotes dimerization and DNA binding. asm.org |

| Clp | Xanthomonas campestris | CRP-like | Regulates virulence and motility. nih.gov | Alters DNA binding. nih.gov |

| MrkH | Klebsiella pneumoniae | PilZ-containing | Activates fimbriae synthesis. pnas.org | Stimulates DNA binding. pnas.org |

| CuxR | Sinorhizobium meliloti | AraC-like | Stimulates EPS biosynthesis. pnas.org | Promotes dimerization and DNA binding. pnas.org |

In addition to protein effectors, bacteria utilize RNA-based sensors called riboswitches to respond to changes in c-di-GMP concentrations. nih.gov Riboswitches are structured RNA elements located in the 5' untranslated region of messenger RNAs that bind specific ligands and regulate gene expression in cis. nih.gov The c-di-GMP riboswitch was the first example of a gene-regulatory RNA that binds a second messenger. researchgate.net

Two major classes of c-di-GMP riboswitches, class I (also known as the GEMM motif) and class II, have been identified. researchgate.net They exhibit distinct structural features and respond differently to c-di-GMP. researchgate.net Class I riboswitches typically act as transcriptional "OFF" switches, while class II riboswitches function as "ON" switches. researchgate.net

Upon binding c-di-GMP, the riboswitch undergoes a conformational change in its expression platform, which can affect transcription termination or translation initiation. researchgate.net The c-di-GMP riboswitch binds its ligand with extremely high affinity, making it one of the tightest known RNA-ligand interactions. nih.gov This high affinity ensures a sensitive response to changes in intracellular c-di-GMP levels. nih.gov

Unlike many other riboswitches that control the metabolism of their cognate ligand, c-di-GMP riboswitches rarely regulate genes involved in c-di-GMP synthesis or degradation. nih.gov Instead, they are commonly found upstream of genes involved in motility, chemotaxis, adhesion, and other processes that are targets of c-di-GMP regulation. nih.gov For example, in Clostridium difficile, a class I riboswitch controls the expression of the flgB operon, which is involved in flagellar synthesis. nih.gov

Transcriptional Regulators and DNA Binding Proteins as c-di-GMP Targets

Intracellular Spatial and Temporal Dynamics of c-di-GMP Signaling

The large number of DGCs and PDEs encoded in many bacterial genomes has led to the concept of localized c-di-GMP signaling. hu-berlin.de This model proposes that specific DGCs and PDEs form signaling modules with their cognate effectors, creating localized pools of c-di-GMP that regulate specific cellular processes. hu-berlin.de This spatial and temporal control allows for the independent regulation of multiple c-di-GMP-dependent pathways within the same cell. hu-berlin.de

Fluorescent biosensors and other imaging techniques have been developed to visualize the spatial and temporal dynamics of c-di-GMP in living cells. acs.orgnih.gov These studies have revealed that c-di-GMP concentrations can be highly dynamic and heterogeneously distributed within bacterial biofilms. nih.govnih.gov For example, in Pseudomonas aeruginosa biofilms, "hot spots" of high c-di-GMP concentration have been observed, often localized to the outer edges of mature microcolonies. nih.govnih.gov

The temporal dynamics of c-di-GMP signaling can also be complex. In surface-sensing bacteria, c-di-GMP signals are not simply elevated but can be broadcast across multiple generations in an oscillatory manner, with both amplitude and frequency modulation. pnas.org These dynamic signaling patterns are thought to facilitate cooperative behaviors such as surface commitment and biofilm formation. pnas.org

In some cases, the activity of DGCs and PDEs may be regulated by partner proteins or by changes in the cellular environment, such as pH. frontiersin.org This adds another layer of complexity to the spatial and temporal control of c-di-GMP signaling.

Signal Amplification and Attenuation within c-di-GMP Networks

The concentration of c-di-GMP within a bacterial cell is not static; it is dynamically regulated through mechanisms that either amplify or dampen the signal. This allows for both rapid, switch-like responses and homeostatic control. These regulatory circuits are primarily based on positive and negative feedback loops, as well as allosteric product inhibition.

Signal Amplification via Positive Feedback:

Positive feedback loops serve to amplify an initial signal, leading to a robust and often irreversible cellular decision, such as committing to a biofilm lifestyle. In Pseudomonas aeruginosa, a well-studied example involves the exopolysaccharide Psl. The synthesis of Psl is stimulated by elevated c-di-GMP levels. In turn, the presence of Psl further stimulates the production of c-di-GMP, creating a self-reinforcing loop that promotes the formation and maturation of biofilms. Current time information in Chatham County, US. Another mechanism of positive feedback has been observed in Vibrio cholerae, where the c-di-GMP-responsive transcription factor VpsT activates the expression of the diguanylate cyclase (DGC) VpvC, further increasing c-di-GMP levels. oup.com

Signal Attenuation via Negative Feedback and Product Inhibition:

Signal attenuation is critical for preventing the over-accumulation of c-di-GMP and for allowing the cell to reverse a physiological state, such as dispersing from a biofilm. Two primary mechanisms for attenuation are allosteric product inhibition and negative feedback loops.

Allosteric Product Inhibition: This is a widespread and fundamental mechanism for c-di-GMP homeostasis. nih.gov Many diguanylate cyclases (DGCs) possess a secondary, allosteric binding site for c-di-GMP, distinct from the active site where the molecule is synthesized. This site, known as the inhibitory site (I-site), is characterized by a conserved RXXD motif. nih.gov When c-di-GMP binds to this I-site, it induces a conformational change in the DGC, leading to non-competitive inhibition of its enzymatic activity. nih.govresearchgate.net This form of product inhibition effectively places an upper limit on the cellular concentration of c-di-GMP that can be produced by a given DGC, preventing excessive signaling. researchgate.net

The table below summarizes key research findings on these regulatory mechanisms.

| Regulatory Mechanism | Key Protein(s) | Mode of Action | Organism | Reference |

|---|---|---|---|---|

| Positive Feedback (Amplification) | Psl, various DGCs | Psl exopolysaccharide stimulates DGC activity, increasing c-di-GMP levels which in turn stimulates more Psl production. | Pseudomonas aeruginosa | Current time information in Chatham County, US. |

| Positive Feedback (Amplification) | VpsT, VpvC | The c-di-GMP effector VpsT activates the expression of the DGC VpvC, leading to higher c-di-GMP levels. | Vibrio cholerae | oup.com |

| Allosteric Product Inhibition (Attenuation) | PleD, WspR, other DGCs | c-di-GMP binds to a conserved inhibitory site (I-site) on the DGC enzyme, causing non-competitive inhibition of its own synthesis. | Caulobacter crescentus, Pseudomonas aeruginosa, others | nih.govresearchgate.netfrontiersin.org |

| Negative Feedback (Attenuation) | VpsR, CdgC | High c-di-GMP levels activate the transcription factor VpsR, which induces expression of the PDE CdgC, leading to c-di-GMP degradation. | Vibrio cholerae | oup.com |

Interplay and Cross-Talk with Other Bacterial Second Messengers

The c-di-GMP signaling network does not operate in isolation. It is part of a larger, integrated web of signaling pathways that involve other second messengers, such as cyclic AMP (cAMP), guanosine (B1672433) pentaphosphate and tetraphosphate (B8577671) ((p)ppGpp), and cyclic di-AMP (c-di-AMP). oup.com This cross-talk allows bacteria to coordinate complex behaviors by integrating diverse environmental and metabolic signals.

Cross-Talk with cyclic AMP (cAMP): The relationship between c-di-GMP and cAMP is often antagonistic, coordinating the switch between acute virulence and chronic biofilm formation.

In Pseudomonas aeruginosa, high levels of c-di-GMP, characteristic of biofilm-associated cells, lead to a decrease in the intracellular levels of cAMP. nih.govasm.org This, in turn, reduces the activity of the Vfr transcription factor, a key activator of acute virulence factors. nih.govasm.org Conversely, environmental signals like bicarbonate can evoke reciprocal changes, decreasing c-di-GMP while increasing cAMP. mdpi.com This inverse coordination ensures that the expression of factors for acute infection (promoted by cAMP) is low when the bacteria are in a chronic biofilm state (promoted by c-di-GMP). nih.govasm.org

Cross-Talk with (p)ppGpp: The stringent response alarmone (p)ppGpp, which signals nutrient starvation, intersects with cyclic dinucleotide pathways at multiple levels.

Enzymatic Regulation: In Gram-positive bacteria like Listeria monocytogenes and Bacillus subtilis, (p)ppGpp directly inhibits the activity of phosphodiesterases that degrade c-di-AMP, such as GdpP and PgpH. nih.govpnas.orgnih.gov This creates a direct link where nutrient stress (high (p)ppGpp) leads to an increase in c-di-AMP levels.

Effector Competition: In Caulobacter crescentus, the protein SmbA can bind either (p)ppGpp or c-di-GMP. nih.gov The binding of these two second messengers is competitive and results in different structural and functional outcomes for SmbA, providing a node for integrating starvation signals with lifestyle transition signals. nih.gov

Shared Phenotypes: In Mycobacterium smegmatis, both (p)ppGpp and c-di-GMP are required to maintain proper growth rates under stress and regulate cell morphology, suggesting a possible cross-talk between the two signaling pathways to control common phenotypes. asm.org

Cross-Talk with cyclic di-AMP (c-di-AMP): C-di-AMP is essential for processes like cell wall homeostasis and osmoregulation. frontiersin.org Its network is tightly interwoven with both (p)ppGpp and c-di-GMP signaling.

Reciprocal Regulation: The interaction with (p)ppGpp is a prominent example of reciprocal control. While (p)ppGpp inhibits c-di-AMP degradation, high levels of c-di-AMP can, in turn, lead to the synthesis of (p)ppGpp in L. monocytogenes through the sensor protein CbpB and the (p)ppGpp synthetase RelA. asm.org This forms a homeostatic feedback circuit between the two messengers. asm.org

Enzyme Inhibition: There is also evidence of direct cross-regulation between different cyclic dinucleotide pathways. In Myxococcus xanthus, the 3',3'-cGAMP synthase GacB is directly inhibited by c-di-GMP, demonstrating a mechanism to prevent simultaneous activation of two distinct biofilm-related pathways. biorxiv.org

The following table summarizes key research findings on the interplay between c-di-GMP and other second messengers.

| Interacting Messengers | Mechanism of Cross-Talk | Key Protein(s) | Organism | Reference |

|---|---|---|---|---|

| c-di-GMP & cAMP | Reciprocal/Inverse Regulation | Vfr, various DGCs/PDEs and Adenylate Cyclases | Pseudomonas aeruginosa | nih.govasm.orgmdpi.com |

| c-di-GMP & (p)ppGpp | Competitive Effector Binding | SmbA | Caulobacter crescentus | nih.gov |

| (p)ppGpp & c-di-AMP | Inhibition of PDE activity | GdpP, PgpH | Bacillus subtilis, Listeria monocytogenes | nih.govpnas.orgnih.gov |

| c-di-AMP & (p)ppGpp | Activation of (p)ppGpp synthesis | CbpB, RelA | Listeria monocytogenes | asm.org |

| c-di-GMP & 3',3'-cGAMP | Inhibition of Synthase activity | GacB | Myxococcus xanthus | biorxiv.org |

Physiological Roles of C Di Gmp in Bacterial Adaptations

Regulation of Bacterial Lifestyle Transitions

The decision for a bacterium to be motile or sessile is one of the most significant lifestyle transitions, and it is largely governed by the intracellular levels of c-di-GMP. asm.orgasm.org Generally, low cellular concentrations of c-di-GMP are associated with a motile, planktonic state, enabling bacteria to explore new territories. Conversely, high levels of c-di-GMP promote sessility, characterized by adherence to surfaces and the formation of structured communities known as biofilms. nih.govasm.orgpnas.org This inverse regulatory relationship is a recurring theme across a wide range of bacterial species. asm.org

High intracellular concentrations of c-di-GMP typically act as a brake on bacterial motility. nih.gov This inhibition is exerted at multiple levels, affecting the synthesis, assembly, and function of motility apparatuses like flagella. In many bacterial species, including Escherichia coli and Salmonella enterica serovar Typhimurium, c-di-GMP binds to receptor proteins containing a PilZ domain. asm.org For instance, the PilZ domain protein YcgR in E. coli, upon binding c-di-GMP, interacts directly with the flagellar motor to inhibit its rotation. nih.gov

In addition to direct motor control, c-di-GMP can also regulate the expression of genes required for flagellar synthesis. In Pseudomonas aeruginosa, the transcriptional regulator FleQ is a key player in controlling flagellar gene expression. The activity of FleQ is modulated by c-di-GMP, which influences the switch from a motile to a sessile lifestyle. researchgate.net Similarly, in Caulobacter crescentus, c-di-GMP levels are tightly regulated during the cell cycle to ensure that motility is restricted to the swarmer cell stage. asm.org Beyond flagellar-based swimming, c-di-GMP also represses other forms of movement, such as swarming and twitching motility, further reinforcing the transition to a sessile existence. nih.govfrontiersin.org

| Bacterium | Effect of High c-di-GMP on Motility | Mechanism/Effector |

| Escherichia coli | Inhibition of flagellar motility | Binding to YcgR, which interacts with the flagellar motor. nih.gov |

| Pseudomonas aeruginosa | Repression of flagellar and type IV pili motility. nih.gov | Modulation of transcriptional regulators like FleQ. researchgate.net |

| Salmonella Typhimurium | Inhibition of swimming and swarming motility | Regulation of flagellar gene expression and motor function. ki.se |

| Vibrio cholerae | Decreased motility | Regulation via PilZ domain proteins. plos.org |

| Burkholderia thailandensis | Decreased motility | Regulation via a c-di-GMP signaling cascade involving PdcA. asm.org |

This table provides examples of how elevated c-di-GMP levels negatively regulate motility across different bacterial species.

The formation of biofilms is a hallmark of the sessile lifestyle and is positively regulated by c-di-GMP. asm.orgplos.org This process begins when planktonic bacteria attach to a surface, a step often promoted by high c-di-GMP levels that trigger the production of adhesive molecules. frontiersin.org As the intracellular c-di-GMP concentration rises, bacteria begin to produce an extracellular matrix, leading to the formation of microcolonies. elifesciences.orgelifesciences.org These microcolonies develop into mature, three-dimensional biofilm structures. frontiersin.org

The regulatory action of c-di-GMP extends throughout the biofilm life cycle. High levels of the second messenger are crucial for biofilm maturation, stimulating the production of matrix components that provide structural integrity. sci-hub.sefrontiersin.org Conversely, a decrease in c-di-GMP levels is a key signal for biofilm dispersion. frontiersin.org Lower c-di-GMP concentrations, often achieved through the activity of phosphodiesterases (PDEs), trigger the cessation of matrix production and can induce the synthesis of enzymes that degrade the matrix. mdpi.comasm.org This allows cells to detach from the biofilm and return to a planktonic state, ready to colonize new sites. frontiersin.orgasm.org In some cases, extracellular c-di-GMP has also been shown to influence biofilm formation and dispersion, suggesting a role in cell-to-cell communication. nih.gov

The extracellular matrix of a biofilm is primarily composed of Extracellular Polymeric Substances (EPS), which include polysaccharides, proteins, and extracellular DNA. The synthesis and secretion of these components are tightly controlled by c-di-GMP. nih.gov High intracellular c-di-GMP levels almost universally activate the production of various exopolysaccharides, such as cellulose (B213188), alginate, and Pel and Psl polysaccharides in P. aeruginosa. nih.govfrontiersin.org

This regulation can occur at the transcriptional level, where c-di-GMP-binding transcription factors activate genes for EPS synthesis, or at a post-translational level. For example, in Gluconacetobacter xylinus, c-di-GMP was first discovered as an allosteric activator of cellulose synthase, directly stimulating its enzymatic activity. nih.gov In addition to polysaccharides, c-di-GMP also promotes the production of proteinaceous adhesins that are critical for initial surface attachment and for maintaining the structural integrity of the biofilm. asm.orgresearchgate.net In P. aeruginosa, the adhesin CdrA is directly regulated by c-di-GMP and functions to reinforce the biofilm matrix by cross-linking EPS components. nih.gov

Biofilm Formation, Maturation, and Dispersion

c-di-GMP in Host-Microbe Interactions and Pathogenesis

In pathogenic bacteria, c-di-GMP signaling is a critical regulator of virulence and the ability to successfully interact with a host. annualreviews.orgresearchgate.net The transition from an environmental reservoir to a host organism involves significant changes in bacterial physiology, many of which are orchestrated by c-di-GMP. nih.gov This molecule often acts as a switch between acute and chronic infection strategies. Low c-di-GMP levels are frequently associated with acute virulence, promoting motility and the expression of toxins and invasion factors, while high c-di-GMP levels tend to promote persistence and chronic infection through biofilm formation. ki.se

The intracellular concentration of c-di-GMP has a profound impact on the expression and secretion of a wide array of virulence factors. annualreviews.orgcaister.com The specific effects are highly dependent on the pathogen and the context of the infection. In many Gram-negative pathogens, c-di-GMP has been shown to regulate the function of specialized secretion systems, such as the Type III Secretion System (T3SS), which injects effector proteins directly into host cells. caister.comresearchgate.net

For example, in some pathogens, high c-di-GMP levels repress the expression of T3SS genes, thereby downregulating acute virulence traits associated with invasion. asm.orgscispace.com In contrast, studies in Pseudomonas aeruginosa have shown that low c-di-GMP levels, which promote motility, also lead to increased expression of quorum sensing-regulated virulence factors like pyocyanin (B1662382) and rhamnolipids, enhancing cytotoxicity. frontiersin.org The regulation can be complex; in Erwinia amylovora, low c-di-GMP is needed for the initial expression of the T3SS for colonization, but high levels are required later for producing tissue-degrading enzymes. caister.com This demonstrates that the dynamic fluctuation of c-di-GMP levels is crucial for timing the deployment of different virulence strategies during the course of an infection. caister.com

| Pathogen | Virulence Factor/System Regulated | Effect of c-di-GMP |

| Pseudomonas aeruginosa | Type III Secretion System (T3SS) | High levels inhibit T3SS expression. asm.org |

| Pseudomonas aeruginosa | Rhamnolipids, Pyocyanin | Low levels increase production via quorum sensing. frontiersin.org |

| Salmonella Typhimurium | T3SS-1 (Invasion) | High levels inhibit invasion and effector secretion. scispace.com |

| Vibrio cholerae | Cholera Toxin, Toxin-Coregulated Pilus | High levels repress expression. annualreviews.org |

| Xanthomonas oryzae | T3SS, Extracellular Enzymes | Low levels promote virulence factor production. frontiersin.org |

| Yersinia pestis | Ysc-Yop T3SS | Regulation is complex, influencing virulence in vivo. annualreviews.org |

This table summarizes research findings on the modulation of key virulence factors and secretion systems by c-di-GMP in various bacterial pathogens.

The ability of bacteria to colonize a host and establish a persistent infection is often linked to high levels of c-di-GMP. nih.gov By promoting biofilm formation, c-di-GMP enables bacteria to adhere to host tissues, form protected communities, and evade host immune responses. nih.govelifesciences.org This transition to a sessile, biofilm-associated state is a key strategy for establishing chronic infections, as seen in the lungs of cystic fibrosis patients colonized by P. aeruginosa. nih.gov

Experimental evolution studies have shown that mutations leading to upregulated c-di-GMP levels can consistently increase a bacterium's ability to associate with and persist in a host. researchgate.netbiorxiv.org In Vibrio fischeri, a high c-di-GMP state impairs initial colonization of its squid host due to reduced motility, but the precise regulation of c-di-GMP is essential for the symbiotic relationship. asm.org In pathogenic contexts, high c-di-GMP levels can reduce the expression of acute virulence factors, which may help the bacteria avoid strong inflammatory responses and persist long-term. nih.govscispace.com Therefore, the c-di-GMP signaling network is fundamental for bacteria to adapt their behavior for successful colonization and long-term survival within diverse host environments. biorxiv.org

Evasion of Host Immune Responses

Bacteria have evolved sophisticated mechanisms to circumvent host immune defenses, and c-di-GMP signaling plays a central role in this molecular arms race. caister.com One of the primary strategies regulated by c-di-GMP is the modulation of surface-exposed molecules to avoid recognition by the host's immune system. For instance, in several species of Pseudomonas, elevated levels of c-di-GMP lead to a decrease in the production of flagellin (B1172586), the primary component of the flagellum. caister.com Since flagellin is a potent elicitor of the innate immune response in both plants and animals, its downregulation helps the bacteria to evade detection. caister.com

Furthermore, c-di-GMP promotes the synthesis of exopolysaccharides (EPS), which form a protective physical barrier around the bacterial cells. annualreviews.org This EPS matrix shields the bacteria from phagocytosis by immune cells and can also limit the penetration of antimicrobial compounds. annualreviews.org In plant pathogens, c-di-GMP has been shown to regulate the expression and activity of Type III Secretion Systems (T3SS), which are needle-like structures used to inject effector proteins directly into host cells to suppress immune responses. caister.comfrontiersin.org The regulation of these secretion systems by c-di-GMP is complex and can be at the transcriptional, translational, or post-translational level. frontiersin.org In some cases, c-di-GMP can also directly interact with components of the host immune system. For example, it has been shown to bind to Siderocalin (LCN2), an antibacterial protein of the innate immune system, thereby inhibiting its function. nih.gov

However, the role of c-di-GMP in host-pathogen interactions is nuanced. While it often promotes immune evasion, extracellular c-di-GMP can also be detected by host pattern recognition receptors like STING, triggering a type I interferon response and activating antibacterial immunity. karger.com This dual role underscores the complex interplay between bacterial signaling and the host immune system.

Diverse Cellular Functions Regulated by c-di-GMP

Cell Cycle Progression and Cell Differentiation

The influence of c-di-GMP extends to the fundamental processes of cell cycle control and cellular differentiation, ensuring that these events are coordinated with environmental conditions. oup.comresearchgate.net A classic model for studying this regulation is the asymmetrically dividing bacterium Caulobacter crescentus. oup.com This organism exists in two distinct forms: a motile "swarmer" cell and a sessile "stalked" cell. The transition between these states is tightly regulated by oscillating levels of c-di-GMP. nih.gov

In C. crescentus, low levels of c-di-GMP are characteristic of the G1-phase swarmer cell, which is replicationally quiescent. plos.org An upshift in c-di-GMP concentration during the G1-S transition is a critical trigger for differentiation into a stalked cell and the initiation of DNA replication. nih.govresearchgate.net This is achieved, in part, through the direct binding of c-di-GMP to the essential cell cycle kinase CckA, which switches its activity from a kinase to a phosphatase, thereby promoting cell cycle progression. nih.gov The degradation of c-di-GMP at a specific pole during cell division ensures the proper asymmetric development of the daughter cells. oup.com This demonstrates that c-di-GMP can act as a cyclin-like molecule in bacteria, coordinating chromosome replication with morphogenesis. nih.gov

In other bacteria, such as Bacillus subtilis, c-di-GMP levels have been shown to vary among different subpopulations of cells, including those committed to sporulation or matrix production for biofilm formation. asm.org This suggests that c-di-GMP plays a role in the decision-making processes that lead to cellular differentiation in response to environmental cues. asm.org

| Organism | c-di-GMP Effect on Cell Cycle/Differentiation | Key Regulatory Components |

| Caulobacter crescentus | Triggers G1-S transition and differentiation from swarmer to stalked cell. nih.govplos.org | CckA (kinase/phosphatase), PleD (DGC), PopA (effector). oup.comnih.govresearchgate.net |

| Bacillus subtilis | Levels vary in subpopulations, influencing matrix production and sporulation. asm.org | Master regulators like Spo0A and SinR influence c-di-GMP enzyme expression. asm.org |

| Sinorhizobium meliloti | Promotes a sessile lifestyle and is involved in the transition to symbiotic bacteroids. asm.org | PilZ domain proteins regulate motility in response to c-di-GMP. asm.org |

Responses to Environmental Stresses (e.g., Oxidative, Reductive, Envelope Stresses)

Bacteria constantly face a barrage of environmental stresses, and c-di-GMP signaling is integral to their ability to adapt and survive. researchgate.net This includes responses to oxidative, reductive, and envelope stresses.

Oxidative Stress: Pathogenic bacteria, in particular, must contend with reactive oxygen species (ROS) produced by the host immune system. asm.org Elevated levels of c-di-GMP have been shown to enhance resistance to oxidative stress in several bacteria. researchgate.netasm.org For example, in Pseudomonas aeruginosa and Pseudomonas syringae, higher c-di-GMP concentrations correlate with increased resistance to hydrogen peroxide. asm.org This is often achieved by upregulating the expression of antioxidant enzymes such as superoxide (B77818) dismutases (e.g., SodA) and catalases. researchgate.netasm.org In Klebsiella pneumoniae, the phosphodiesterase YjcC, which degrades c-di-GMP, is involved in the oxidative stress response, suggesting that a decrease in c-di-GMP levels can also be a part of the adaptive response under certain conditions. plos.org

Envelope Stress: The bacterial cell envelope is a critical barrier that is constantly monitored for damage. nih.gov C-di-GMP signaling is interconnected with envelope stress response pathways, such as the Cpx and σE systems in E. coli. nih.govbiorxiv.org For instance, the Wsp system in Pseudomonas aeruginosa, which senses surface contact, is also activated by various cell envelope stressors, leading to an increase in c-di-GMP levels and promoting biofilm formation. pnas.org This suggests that bacteria can interpret physical attachment to a surface as a form of envelope stress, triggering a c-di-GMP-mediated adaptive response. pnas.org In E. coli, perturbations in the cell envelope and membrane composition have been shown to affect c-di-GMP levels, highlighting a general link between envelope integrity and this signaling network. biorxiv.org

| Stress Type | Bacterial Species | c-di-GMP Mediated Response |

| Oxidative Stress | Pseudomonas aeruginosa, P. syringae | Increased resistance to H₂O₂, upregulation of SodA. asm.org |

| Oxidative Stress | Klebsiella pneumoniae | Regulation via the PDE YjcC. plos.org |

| Envelope Stress | Pseudomonas aeruginosa | Activation of the Wsp system, leading to increased c-di-GMP. pnas.org |

| Envelope Stress | Escherichia coli | Cpx and σE pathways are linked to c-di-GMP regulation. nih.gov |

Regulation of Natural Product Biosynthesis

Many bacteria, particularly those from the genus Streptomyces, are prolific producers of natural products, including a vast number of antibiotics. scientificarchives.comscientificarchives.com The biosynthesis of these compounds is often tightly regulated and linked to the developmental lifecycle of the bacterium. Recent research has unveiled a significant role for c-di-GMP in controlling the production of these secondary metabolites. scientificarchives.comnih.gov

In Streptomyces species, c-di-GMP modulates the activity of the master regulator BldD, a key protein that controls morphological differentiation and secondary metabolism. nih.govoup.com The binding of c-di-GMP to BldD enhances its repressive activity on certain genes, thereby influencing the expression of antibiotic biosynthetic gene clusters. nih.gov By manipulating the intracellular levels of c-di-GMP, for instance, by deleting genes encoding DGCs or PDEs, it is possible to alter the production levels of known natural products and even activate "silent" or cryptic biosynthetic gene clusters. scientificarchives.comscientificarchives.com This makes the c-di-GMP signaling pathway an attractive target for discovering new bioactive compounds. scientificarchives.com

Impact on Antimicrobial Resistance

The formation of biofilms is a major contributor to antimicrobial resistance, as cells within a biofilm can be significantly less susceptible to antibiotics than their planktonic counterparts. nih.gov Given that high levels of c-di-GMP are a primary driver of biofilm formation, this second messenger indirectly but powerfully influences antibiotic tolerance. nih.govfrontiersin.org

However, the impact of c-di-GMP on antimicrobial resistance extends beyond its role in biofilm development. nih.gov Studies in Pseudomonas aeruginosa have shown that elevated intracellular c-di-GMP levels, even in planktonic cells, can increase resistance to certain classes of antibiotics, including aminoglycosides and fluoroquinolones. nih.gov This increased resistance has been linked to the c-di-GMP-mediated upregulation of efflux pumps, which actively transport antibiotics out of the bacterial cell. researchgate.net For example, c-di-GMP can directly interact with the transcriptional regulator BrlR, which in turn stimulates the expression of multidrug efflux pump operons like mexAB-oprM and mexEF-oprN. nih.govresearchgate.net Conversely, lowering c-di-GMP levels can render biofilm cells more susceptible to antibiotics. nih.gov More recently, c-di-GMP has been identified as an antitoxin in a toxin-antitoxin system, where it regulates genome stability and the formation of persister cells, which are a subpopulation of dormant cells highly tolerant to antibiotics. elifesciences.orgelifesciences.org

| Bacterium | Mechanism of c-di-GMP Mediated Resistance | Antibiotic Classes Affected |

| Pseudomonas aeruginosa | Upregulation of efflux pumps (e.g., MexAB-OprM, MexEF-OprN) via BrlR. nih.govresearchgate.net | Aminoglycosides (e.g., tobramycin), Fluoroquinolones (e.g., norfloxacin), Carbapenems (e.g., imipenem). nih.govnih.gov |

| Pseudomonas aeruginosa | Promotion of biofilm formation and associated tolerance mechanisms. nih.gov | Multiple classes. nih.gov |

| Uropathogenic E. coli | Regulation of a toxin-antitoxin system (HipH), leading to persister cell formation. elifesciences.orgelifesciences.org | Multiple classes. elifesciences.org |

Bacterial Predation and Social Behaviors

C-di-GMP signaling also governs a range of social behaviors in bacteria, including predation and interbacterial competition. The Type VI Secretion System (T6SS) is a contractile weapon used by many Gram-negative bacteria to inject toxic effector proteins into neighboring cells, both prokaryotic and eukaryotic. In Agrobacterium tumefaciens, c-di-GMP has been shown to inactivate the T6SS, suggesting that this signaling molecule can modulate aggressive behaviors. nih.gov

Furthermore, the transition between motile and sessile lifestyles, which is centrally controlled by c-di-GMP, is a fundamental aspect of bacterial sociality. scientificarchives.com Motility allows for exploration and colonization of new niches, while the formation of biofilms represents a cooperative, community-based existence that offers protection and metabolic advantages. nih.gov The decision to switch between these states is influenced by a multitude of environmental and social cues that are integrated into the c-di-GMP signaling network.

Bioluminescence Regulation

Cyclic di-GMP (c-di-GMP) has been identified as a key intracellular signaling molecule that modulates bioluminescence in certain bacterial species, primarily through its intricate connections with quorum sensing (QS) regulatory networks. The production of light by bacteria such as Aliivibrio fischeri and Vibrio harveyi is a cell-density-dependent phenomenon, governed by the accumulation of autoinducers that trigger the expression of the luciferase-encoding lux operon. Research has revealed that c-di-GMP levels can influence this process, often by affecting the expression or activity of key transcriptional regulators that bridge the c-di-GMP signaling pathway and the QS cascade.

In Aliivibrio fischeri, the regulation of bioluminescence is tightly linked to motility and biofilm formation, two phenotypes that are well-established as being controlled by c-di-GMP. frontiersin.orgnih.govasm.org Generally, high intracellular concentrations of c-di-GMP promote a sessile, biofilm-forming state and inhibit motility, while low levels favor a motile, planktonic lifestyle. luc.edu The connection to bioluminescence is primarily mediated through the transcription factor LitR, a central regulator that activates the expression of luxR, which in turn induces the lux operon and subsequent light production. nih.govasm.org

Studies have shown that the quorum-sensing pathway, which controls the production of LitR, is influenced by c-di-GMP levels. nih.gov At high cell densities, the QS system deactivates the repressor LuxO, allowing for the translation of litR mRNA. nih.govfrontiersin.org Concurrently, c-di-GMP signaling can impact this regulatory cascade. For instance, in the A. fischeri strain KB2B1, a diguanylate cyclase (DGC) encoded by the gene VF_1200 has been shown to inhibit motility. frontiersin.orgnih.gov Mutations in VF_1200 lead to increased migration, a phenotype that is also observed in mutants of the QS pathway that are locked in a low-cell-density state. frontiersin.orgnih.gov This suggests that elevated c-di-GMP, produced by enzymes like VF_1200, contributes to a state that is less favorable for bioluminescence by modulating the activity of the LitR-dependent QS pathway.

In Vibrio harveyi, another model organism for studying bioluminescence, the QS system also plays a central role in controlling light production. rsc.orgnih.gov While the direct regulatory link between c-di-GMP and the lux operon in V. harveyi is an area of ongoing research, evidence points to an indirect regulatory role. For example, certain compounds that inhibit bioluminescence have been found to target a predicted c-di-GMP synthase, suggesting that altering c-di-GMP levels can impact light output. rsc.org The QS master regulator LuxR/HapR in vibrios controls a vast regulon that includes genes involved in c-di-GMP metabolism, further highlighting the crosstalk between these two signaling systems. asm.org

The following tables summarize key research findings on the role of c-di-GMP and its associated enzymes in the regulation of bioluminescence.

Table 1: Diguanylate Cyclases (DGCs) Implicated in Bioluminescence Regulation

| Gene/Protein | Organism | Predicted Function | Observed Effect on Bioluminescence-Related Phenotypes | Reference |

| VF_1200 | Aliivibrio fischeri KB2B1 | Diguanylate Cyclase | Mutation leads to increased motility, mimicking a low-cell-density QS state which is associated with reduced bioluminescence. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| DGC (unspecified) | Vibrio harveyi | Diguanylate Cyclase | Targeted by β-lactone inhibitors that reduce bioluminescence, suggesting DGC activity is linked to light production. rsc.org | rsc.org |

Table 2: Key Transcriptional Regulators Connecting c-di-GMP and Bioluminescence

| Regulator | Organism | Function | Role in c-di-GMP-Mediated Regulation | Reference |

| LitR | Aliivibrio fischeri | Transcriptional activator | Activates luxR and the lux operon. Its production is controlled by the QS pathway, which is influenced by c-di-GMP levels. nih.govasm.orgasm.org | nih.govasm.orgasm.org |

| LuxR/HapR | Vibrio species | Master QS regulator | Controls the expression of hundreds of genes, including those for bioluminescence and enzymes involved in c-di-GMP metabolism. nih.govasm.org | nih.govasm.org |

Table 3: Summary of Research Findings on c-di-GMP and Bioluminescence

| Organism | Experimental Approach | Key Findings | Reference |

| Aliivibrio fischeri KB2B1 | Genetic analysis of motile suppressor mutants | Identified mutations in the DGC gene VF_1200 and in the QS pathway that both led to increased motility. This links high c-di-GMP levels to the inhibition of motility and a high-cell-density QS state that promotes bioluminescence via LitR. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Vibrio harveyi | Proteomic and biochemical analysis of bioluminescence inhibitors | Found that β-lactones inhibit bioluminescence through a QS-independent mechanism that involves binding to a predicted c-di-GMP synthase. rsc.org | rsc.org |

Evolutionary and Ecological Perspectives of C Di Gmp Signaling

Phylogenetic Distribution and Ancient Origin of the c-di-GMP System

The c-di-GMP signaling system is remarkably widespread throughout the bacterial kingdom, with its core components—diguanylate cyclases (DGCs) and phosphodiesterases (PDEs)—found in over 75% of all bacterial species. microbiologyresearch.org This broad distribution points to an ancient evolutionary origin. microbiologyresearch.orgnih.gov In fact, it is estimated that the enzymatic domains responsible for c-di-GMP synthesis (GGDEF domains) and degradation (EAL and HD-GYP domains) were present in the last universal common ancestor of archaea and bacteria. nih.gov

The system's presence has been confirmed in the deepest branching bacterial phyla, suggesting an early diversification of these signaling domains. nih.gov For instance, phylogenetic analyses of c-di-GMP signaling systems in cyanobacteria indicate their early emergence and subsequent inheritance, both vertically and horizontally. asm.orgnih.gov The core components of the c-di-GMP network, the GGDEF, EAL, and HD-GYP domains, are among the most abundant protein domains in bacteria, underscoring their fundamental importance. microbiologyresearch.org While nearly ubiquitous in bacteria, the machinery for c-di-GMP metabolism is largely absent in archaea and eukaryotes, with some exceptions where it has been acquired through horizontal gene transfer. nih.gov

Evolutionary Drivers of c-di-GMP Network Diversity

The remarkable diversity and adaptability of the c-di-GMP signaling network can be attributed to several key evolutionary drivers. nih.govmicrobiologyresearch.org These mechanisms have allowed bacteria to fine-tune their responses to a vast range of environmental cues.

A primary driver of this diversity is the modular nature of DGCs and PDEs. nih.govresearchgate.net These enzymes are often fused to a variety of N-terminal sensory domains that can detect diverse extra- and intracellular signals, such as light, oxygen, small molecules, and quorum sensing autoinducers. nih.govnih.govresearchgate.net This modularity enables the coupling of enzymatic activity to a wide array of environmental stimuli. nih.gov

Horizontal Gene Transfer (HGT) has played a significant role in the evolution and dissemination of c-di-GMP signaling components. nih.govasm.org Genes encoding DGCs and PDEs are frequently found on mobile genetic elements like plasmids, integrative conjugative elements, and genomic islands. nih.govannualreviews.org This is particularly evident on transmissible plasmids, where the presence of these genes can enhance biofilm formation, which in turn increases the frequency of conjugative gene transfer. annualreviews.orgau.dk For example, a diguanylate cyclase found in the pathogenic Escherichia coli O104:H4 outbreak strain was acquired horizontally. annualreviews.org In cyanobacteria, phylogenetic studies have shown that c-di-GMP signaling genes have been acquired through both vertical and horizontal inheritance. asm.orgnih.gov

Gene duplication and subsequent divergence are also crucial mechanisms for expanding the c-di-GMP signaling repertoire. asm.orgnih.gov Duplicated genes can evolve new functions or regulatory properties, contributing to the complexity of the network. This process, combined with gene fusion/fission and rapid sequence divergence, allows for the generation of novel c-di-GMP signaling proteins. asm.orgbiorxiv.org

Domain rearrangement and mutations within the protein scaffolds of DGCs and PDEs further contribute to the network's plasticity. nih.govresearchgate.net Single amino acid substitutions have been shown to substantially alter catalytic activity and even substrate specificity. microbiologyresearch.orgnih.gov Furthermore, gene truncations and domain swapping can rewire the signaling network, leading to novel regulatory outputs. nih.gov For instance, evolved GGDEF domains can lose their enzymatic activity and instead function as c-di-GMP receptors or sensory domains. nih.gov

Adaptation of c-di-GMP Signaling to Specific Ecological Niches

The adaptability of the c-di-GMP signaling system allows bacteria to thrive in a vast range of ecological niches, from deep-sea hydrothermal vents to the intracellular environment of human immune cells. nih.govresearchgate.net The ability to sense and respond to specific environmental cues is critical for survival and proliferation. nih.govnih.gov

Bacteria that frequently transition between different environments, such as Vibrio cholerae and Pseudomonas aeruginosa, tend to have a larger number of DGCs and PDEs. nih.govbiorxiv.org This expanded signaling capacity allows for more nuanced regulation of behaviors like biofilm formation and motility in response to changing conditions. nih.gov In contrast, bacteria that inhabit more stable environments, such as some facultative intracellular pathogens, often possess fewer or no c-di-GMP signaling systems. nih.gov

The adaptation to specific niches is often driven by the sensory domains associated with DGCs and PDEs. For example, in cyanobacteria, many c-di-GMP modulating proteins are linked to light-responsive domains, indicating that light is a key signal for regulating c-di-GMP levels in these photosynthetic organisms. asm.orgnih.gov In pathogenic bacteria, host-related cues can trigger specific c-di-GMP signaling pathways that regulate virulence factors. annualreviews.org For instance, in the plant pathogen Xanthomonas campestris pv. campestris, c-di-GMP binds to the histidine kinase RavS, modulating the transition between virulence and swimming motility. plos.org

The presence of c-di-GMP signaling genes on horizontally transferable elements in bacteria from extreme environments, such as acidophilic bacteria, suggests that these systems are under strong selective pressure in these niches. nih.govmicrobiologyresearch.org

Long-Term and Short-Term Evolutionary Dynamics of c-di-GMP Pathways

The evolution of c-di-GMP signaling pathways occurs across different timescales, from rapid, short-term adaptations within a species to long-term evolutionary changes across bacterial orders. nih.govmicrobiologyresearch.org

Short-term evolution is characterized by mechanisms such as single nucleotide polymorphisms (SNPs), gene truncations, and horizontal gene transfer, which can lead to rapid rewiring of the c-di-GMP network. nih.gov These changes are often observed in microbial variants that arise in laboratory settings or natural microcosms, frequently resulting in altered biofilm formation. microbiologyresearch.orgnih.gov For example, in Pseudomonas aeruginosa biofilms, diversification can occur through selection for variants with altered c-di-GMP metabolism, leading to different attachment strategies and ecological roles within the community. asm.org

The evolutionary trajectory of c-di-GMP pathways is a dynamic process of gaining and losing components, driven by the selective pressures of the environment. This plasticity allows for the continuous optimization of bacterial responses to changing conditions. nih.gov

Role of c-di-GMP in Establishing Symbiotic Relationships

The c-di-GMP signaling system is increasingly recognized as a key player in the establishment and maintenance of symbiotic relationships between bacteria and their hosts. nih.gov This is true for both pathogenic and beneficial interactions. nih.gov

In many symbiotic associations, c-di-GMP signaling regulates crucial behaviors such as biofilm formation, motility, and the production of exopolysaccharides, all of which can be critical for host colonization. biorxiv.orgacs.orgplos.org For instance, in the mutualistic relationship between the bioluminescent bacterium Vibrio fischeri and the Hawaiian bobtail squid, c-di-GMP signaling influences colonization behaviors. biorxiv.orgacs.org High levels of c-di-GMP can negatively impact the initial establishment of this symbiosis. researchgate.net Similarly, in the interaction between Vibrio fischeri and its host, biofilm formation, which is necessary for colonization, is regulated by c-di-GMP. biorxiv.orgacs.org

Experimental evolution studies have demonstrated that mutations leading to increased c-di-GMP levels can drive the adaptation of bacteria to a host-associated lifestyle. nih.gov In experiments with Pseudomonas lurida and the nematode Caenorhabditis elegans, evolved bacterial strains that showed improved persistence in the host consistently had mutations that upregulated c-di-GMP, leading to increased biofilm formation. nih.gov

Advanced Methodological Approaches in C Di Gmp Research

Quantitative Analysis of c-di-GMP

Accurate quantification of the intracellular concentration of c-di-GMP is fundamental to understanding its role as a second messenger. A variety of powerful analytical techniques have been established, each offering unique advantages for detecting this signaling molecule in diverse biological contexts.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for c-di-GMP Detection

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is widely regarded as the gold standard for the accurate and sensitive quantification of c-di-GMP from bacterial extracts. portlandpress.comasm.org This method offers excellent specificity by separating c-di-GMP from other cellular nucleotides and metabolites based on its retention time on a chromatography column, followed by highly selective detection using mass spectrometry. usp.brnih.govplos.org

The principle involves the extraction of nucleotides from bacterial cells, followed by separation using a reversed-phase HPLC column. The eluent is then introduced into a mass spectrometer, where c-di-GMP is ionized and fragmented. Specific parent and daughter ion transitions are monitored, allowing for highly precise and quantitative measurement. The method has been successfully applied to determine c-di-GMP levels in various bacteria, including Escherichia coli and Pseudomonas aeruginosa, and to measure the in vitro activity of enzymes like the diguanylate cyclase PleD from Caulobacter crescentus. usp.brnih.govplos.org The sensitivity of modern LC-MS/MS systems allows for the detection of c-di-GMP at nanomolar concentrations. plos.orgnih.gov

| Parameter | Description | Reference |

| Principle | Separation of c-di-GMP by HPLC followed by detection and quantification using tandem mass spectrometry. | usp.brnih.gov |

| Primary Application | Accurate quantification of total cellular c-di-GMP concentrations from bacterial extracts. | portlandpress.comasm.org |

| Advantage | High sensitivity, specificity, and accuracy; considered the "gold standard" for quantification. | portlandpress.comusp.br |

| Limitation | Requires specialized equipment, involves tedious sample preparation, and provides a global measurement from a population of cells rather than real-time or spatial data. | nih.gov |

Genetically Encoded Fluorescent Biosensors for In Vivo Monitoring

To monitor c-di-GMP dynamics within living cells in real-time, researchers have developed genetically encoded fluorescent biosensors. biorxiv.org These biosensors are proteins or RNA molecules that change their fluorescent properties upon binding to c-di-GMP. Several designs have been established, including those based on Förster resonance energy transfer (FRET), protein conformational changes, and transcriptional reporting. biorxiv.org

FRET-based biosensors often consist of two fluorescent proteins (e.g., mCerulean and mVenus) linked by a c-di-GMP binding domain (such as a PilZ domain). When c-di-GMP binds, it induces a conformational change that alters the distance or orientation between the two fluorophores, leading to a change in FRET efficiency that can be measured. Another common approach uses a c-di-GMP-responsive transcription factor, like MrkH, which, upon binding c-di-GMP, activates a promoter that drives the expression of a fluorescent reporter protein like mScarlet. biorxiv.org These biosensors have been instrumental in visualizing cytosolic c-di-GMP levels and have demonstrated the ability to detect both increases and decreases in intracellular c-di-GMP concentrations in response to genetic or environmental stimuli. biorxiv.org

Biochemical and Genetic Approaches